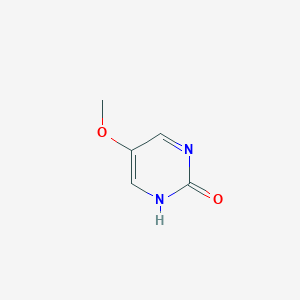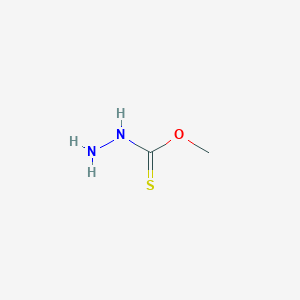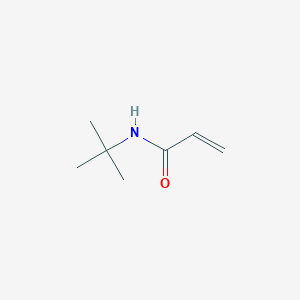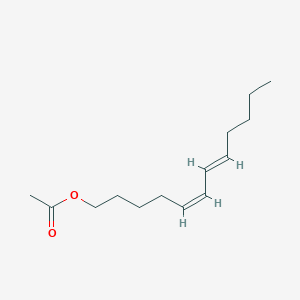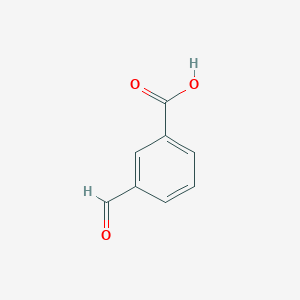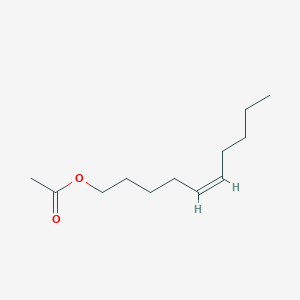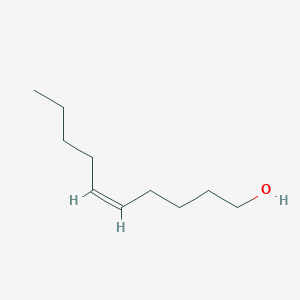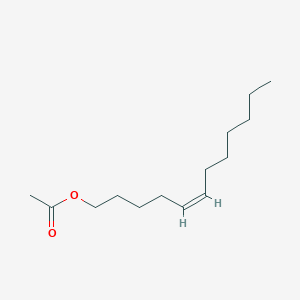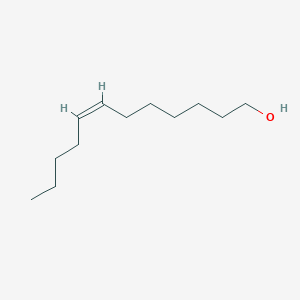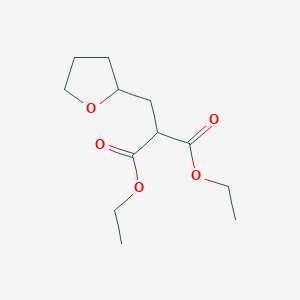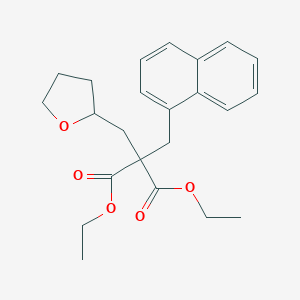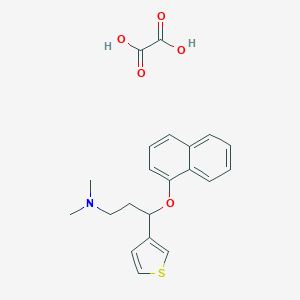
3-Thiophenepropanamine, N,N-dimethyl-gamma-(1-naphthalenyloxy)-, ethanedioate(1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thiophenepropanamine, N,N-dimethyl-gamma-(1-naphthalenyloxy)-, ethanedioate(1:1), also known as 3-Thiophenepropanamine, N,N-dimethyl-gamma-(1-naphthalenyloxy)-, ethanedioate(1:1), is a useful research compound. Its molecular formula is C21H23NO5S and its molecular weight is 401.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Thiophenepropanamine, N,N-dimethyl-gamma-(1-naphthalenyloxy)-, ethanedioate(1:1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Thiophenepropanamine, N,N-dimethyl-gamma-(1-naphthalenyloxy)-, ethanedioate(1:1) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neurotransmitter Uptake Inhibition
LY227942 , a compound closely related to the query, has been identified as a potent inhibitor of serotonin (5HT) and norepinephrine (NE) uptake in rat brain synaptosomes. It inhibits the uptake of these neurotransmitters with significant efficacy, suggesting a potential role as an antidepressant. The compound exhibits a pharmacological profile supportive of enhanced serotonergic and noradrenergic neurotransmission without significantly affecting muscarinic, histamine-1, adrenergic, dopamine, or serotonin receptors. This biochemical profile highlights its potential application in studying the effects of neurotransmitter uptake inhibition on depression and other mental health disorders (Wong et al., 1988).
Interaction with Polymers
Research into duloxetine hydrochloride, which shares a similar structure, has revealed its reaction with polymer degradation products in pharmaceutical formulations. This interaction leads to the formation of succinamide and phthalamide impurities. Such findings are crucial for drug formulation science, indicating how drug-polymer interactions can affect the stability and integrity of dosage forms. This knowledge helps in the optimization of pharmaceutical formulations to minimize impurity formation, ensuring drug safety and efficacy (Jansen et al., 1998).
Monoamine Concentrations and Antidepressant Effects
Duloxetine's impact on monoamine concentrations in rodents provides insight into its mechanism as an antidepressant drug candidate. It antagonizes the depletion of serotonin and norepinephrine in the brain and heart, respectively, without significant effects on monoamine oxidase activity. Such studies contribute to understanding the neurochemical pathways involved in antidepressant efficacy, guiding the development of new therapeutic agents (Fuller et al., 1994).
Synthesis and Chemical Properties
The synthesis and characterization of related compounds, exploring their chemical reactions and interactions, form a foundation for further pharmaceutical research and development. For instance, the novel synthesis routes for related thiophene and naphthalene derivatives underscore the importance of chemical synthesis in drug development, providing methods for the production of potential therapeutic agents with optimized properties (Yang Yi-hon, 2013).
Fluorescent Logic Gates and Cell Imaging
A naphthalene-thiophene hybrid molecule has been developed as a molecular AND type binary logic gate, which becomes fluorescent upon interaction with Zn2+ and OAc- ions. Such molecules have applications in molecular electronics and cell imaging, demonstrating how organic compounds can be designed for specific functions in scientific research and diagnostic applications (Karak et al., 2013).
Propiedades
IUPAC Name |
N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS.C2H2O4/c1-20(2)12-10-18(16-11-13-22-14-16)21-19-9-5-7-15-6-3-4-8-17(15)19;3-1(4)2(5)6/h3-9,11,13-14,18H,10,12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBZDOTXQWKUDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600408 |
Source


|
| Record name | Oxalic acid--N,N-dimethyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-3-yl)propan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Thiophenepropanamine, N,N-dimethyl-gamma-(1-naphthalenyloxy)-, ethanedioate(1:1) | |
CAS RN |
116817-26-6 |
Source


|
| Record name | Oxalic acid--N,N-dimethyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-3-yl)propan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

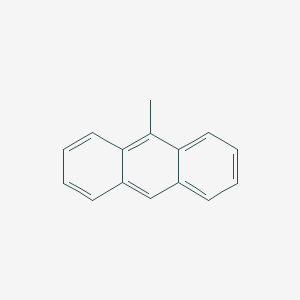

![tert-Butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B110213.png)
